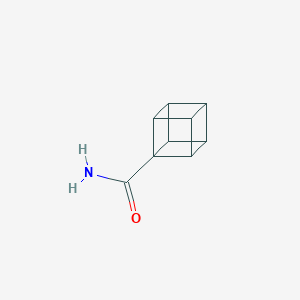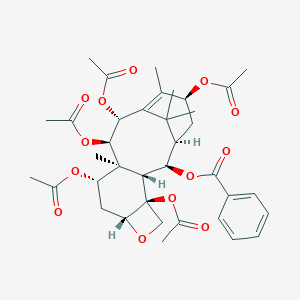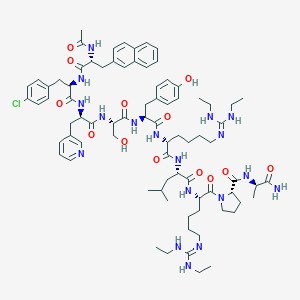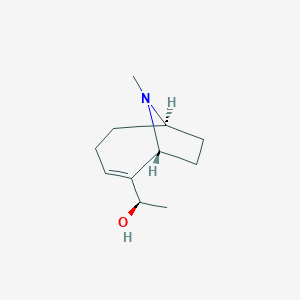
2-(10-Hydroxyethyl)-9-methyl-9-azabicyclo(4.2.1)-2-nonene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(10-Hydroxyethyl)-9-methyl-9-azabicyclo(4.2.1)-2-nonene, also known as HTMN, is a bicyclic compound that has been studied for its potential use in medicinal chemistry. HTMN has been found to have a unique structure that allows it to interact with certain receptors in the body, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-(10-Hydroxyethyl)-9-methyl-9-azabicyclo(4.2.1)-2-nonene is not fully understood, but it is believed to act on certain receptors in the brain, including the dopamine and serotonin receptors. This interaction may lead to changes in the release of neurotransmitters and the activity of the reward pathway, which could have implications for the treatment of addiction.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects, including the ability to increase dopamine release and alter the activity of certain brain regions. It has also been found to have anxiolytic effects, reducing anxiety in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(10-Hydroxyethyl)-9-methyl-9-azabicyclo(4.2.1)-2-nonene in lab experiments is its unique structure, which allows it to interact with certain receptors in the body in a specific way. This makes it a promising candidate for the development of new drugs. However, its complex synthesis process and potential side effects may limit its use in certain contexts.
Direcciones Futuras
There are several future directions for research on 2-(10-Hydroxyethyl)-9-methyl-9-azabicyclo(4.2.1)-2-nonene. One area of interest is its potential use in the treatment of addiction, as it has been found to interact with certain receptors in the brain that are involved in the reward pathway. Other potential applications include its use as an anxiolytic or as a tool for studying the activity of certain brain regions. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic uses.
Métodos De Síntesis
The synthesis of 2-(10-Hydroxyethyl)-9-methyl-9-azabicyclo(4.2.1)-2-nonene involves several steps, including the reaction of 2-cyclopentenone with methylamine, followed by the addition of hydroxyethylamine and a series of other chemical reactions. The process is complex and requires careful control of reaction conditions to ensure the production of pure this compound.
Aplicaciones Científicas De Investigación
2-(10-Hydroxyethyl)-9-methyl-9-azabicyclo(4.2.1)-2-nonene has been the subject of numerous scientific studies, with researchers exploring its potential as a therapeutic agent in a variety of contexts. One area of interest is its potential use as a treatment for addiction, as it has been found to interact with certain receptors in the brain that are involved in the reward pathway.
Propiedades
IUPAC Name |
(1R)-1-[(1R,6R)-9-methyl-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-8(13)10-5-3-4-9-6-7-11(10)12(9)2/h5,8-9,11,13H,3-4,6-7H2,1-2H3/t8-,9-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOXHVHNLQOGKF-FXPVBKGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CCCC2CCC1N2C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CCC[C@@H]2CC[C@H]1N2C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90923557 |
Source


|
| Record name | N-Methylanatoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120786-68-7 |
Source


|
| Record name | N-Methylanatoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120786687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylanatoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,3]Thiazolo[4,5-f][2,1,3]benzothiadiazol-6-amine](/img/structure/B53807.png)
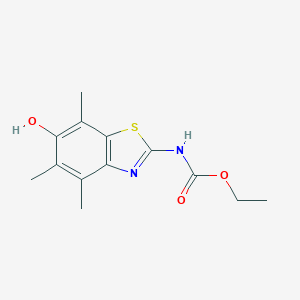
![Ethyl 2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate](/img/structure/B53809.png)

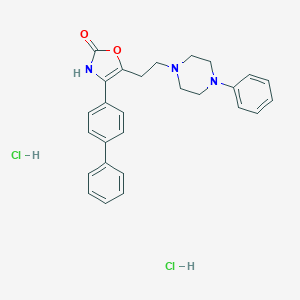

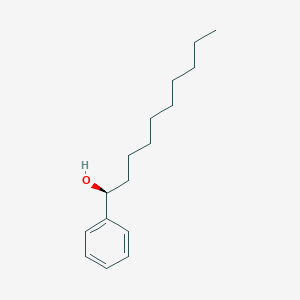
![2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol](/img/structure/B53823.png)

